Dasatinib
CAS No.: 302962-49-8
VCID: VC0193332
Molecular Formula: C22H26ClN7O2S
Molecular Weight: 488.0 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Dasatinib, also known as Sprycel among other brand names, is a targeted therapy medication functioning as a tyrosine kinase inhibitor . It is prescribed for specific cases of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL), particularly those that are Philadelphia chromosome-positive (Ph+) . This medication is administered orally . Dasatinib functions by blocking several tyrosine kinases, including Bcr-Abl and the Src kinase family . It demonstrates greater in vitro activity against unmutated ABL kinase compared to imatinib . While dasatinib binds to the ATP-binding site, it extends in the opposite direction from imatinib and binds to both the active and inactive conformations of the ABL kinase domain . The drug is used to treat adults and children with Ph+ CML-CP, those with resistance or intolerance to prior therapies, including imatinib, and those with Ph+ ALL in combination with chemotherapy . It is also used as a first treatment for certain types of CML . Common side effects include low blood platelets and white blood cells, anemia, swelling, rash, and diarrhea; more severe side effects can include bleeding, heart failure, pulmonary edema, and prolonged QT syndrome . Research indicates that dasatinib can inhibit the processes of cell proliferation, invasion, and metastasis . Dasatinib was jointly developed by Bristol-Myers Squibb and Otsuka Pharmaceutical Co., Ltd . Another similar chemical compound is Imatinib, which is also used in the treatment of CML . Dasatinib is more potent than Imatinib . Nilotinib is another similar compound . |
---|---|
CAS No. | 302962-49-8 |
Product Name | Dasatinib |
Molecular Formula | C22H26ClN7O2S |
Molecular Weight | 488.0 g/mol |
IUPAC Name | N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
Standard InChI | InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27) |
Standard InChIKey | ZBNZXTGUTAYRHI-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO |
Canonical SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO |
Appearance | White to Off-White Solid |
Purity | > 95% |
Synonyms | (18F)-N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide 354825, BMS BMS 354825 BMS-354825 BMS354825 dasatinib N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide Sprycel |
Reference | 1. Özgür Yurttaş N, Eşkazan AE. Dasatinib-induced pulmonary arterial hypertension. Br J Clin Pharmacol. 2018 May;84(5):835-845. doi: 10.1111/bcp.13508. Epub 2018 Mar 6. PMID: 29334406; PMCID: PMC5903230. 2. Rousselot P, Coudé MM, Gokbuget N, Gambacorti Passerini C, Hayette S, Cayuela JM, Huguet F, Leguay T, Chevallier P, Salanoubat C, Bonmati C, Alexis M, Hunault M, Glaisner S, Agape P, Berthou C, Jourdan E, Fernandes J, Sutton L, Banos A, Reman O, Lioure B, Thomas X, Ifrah N, Lafage-Pochitaloff M, Bornand A, Morisset L, Robin V, Pfeifer H, Delannoy A, Ribera J, Bassan R, Delord M, Hoelzer D, Dombret H, Ottmann OG; European Working Group on Adult ALL (EWALL) group. Dasatinib and low-intensity chemotherapy in elderly patients with Philadelphia chromosome-positive ALL. Blood. 2016 Aug 11;128(6):774-82. doi: 10.1182/blood-2016-02-700153. Epub 2016 Apr 27. PMID: 27121472; PMCID: PMC5085255. 3. McCafferty EH, Dhillon S, Deeks ED. Dasatinib: A Review in Pediatric Chronic Myeloid Leukemia. Paediatr Drugs. 2018 Dec;20(6):593-600. doi: 10.1007/s40272-018-0319-8. PMID: 30465234. 4. Cortes JE, Jimenez CA, Mauro MJ, Geyer A, Pinilla-Ibarz J, Smith BD. Pleural Effusion in Dasatinib-Treated Patients With Chronic Myeloid Leukemia in Chronic Phase: Identification and Management. Clin Lymphoma Myeloma Leuk. 2017 Feb;17(2):78-82. doi: 10.1016/j.clml.2016.09.012. Epub 2016 Sep 17. PMID: 28082112. 5. Ryu KY, Lee HJ, Woo H, Kang RJ, Han KM, Park H, Lee SM, Lee JY, Jeong YJ, Nam HW, Nam Y, Hoe HS. Dasatinib regulates LPS-induced microglial and astrocytic neuroinflammatory responses by inhibiting AKT/STAT3 signaling. J Neuroinflammation. 2019 Oct 26;16(1):190. doi: 10.1186/s12974-019-1561-x. PMID: 31655606; PMCID: PMC6815018. |
PubChem Compound | 3062316 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume